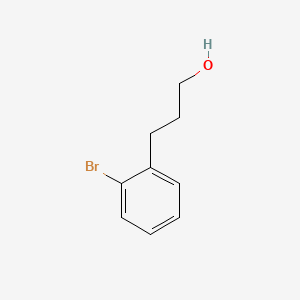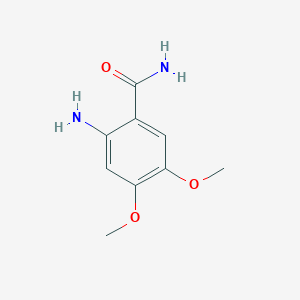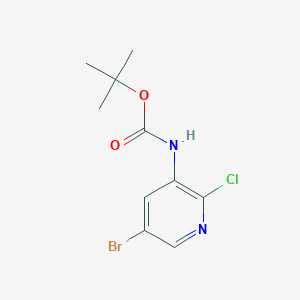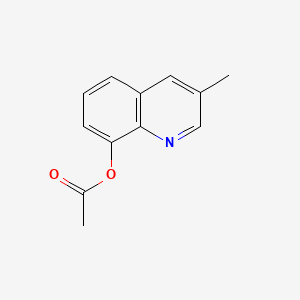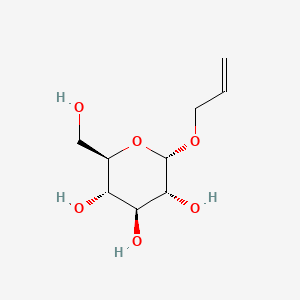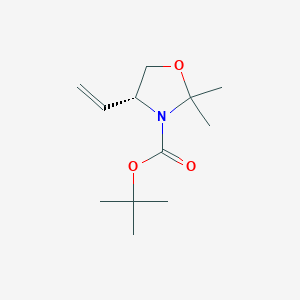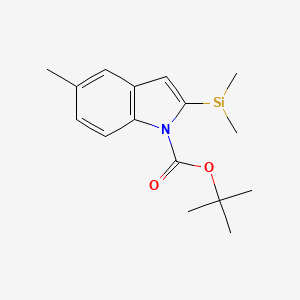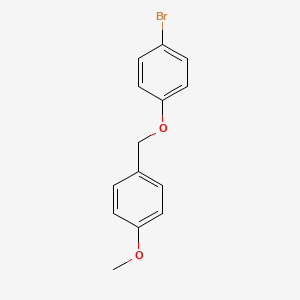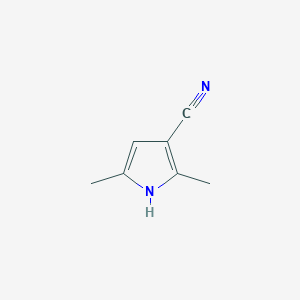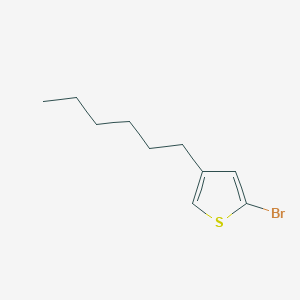
2-溴-4-己基噻吩
描述
2-Bromo-4-hexylthiophene (2B4H) is an organic compound used as a building block for organic synthesis. It is a thiophene derivative with a bromine atom in the 2-position and a hexyl group in the 4-position. This compound is commercially available and has been widely used in a variety of scientific research applications due to its unique structure and properties. 2B4H has been used in the synthesis of various organic compounds, as well as in the study of its biochemical and physiological effects.
科学研究应用
催化聚合
2-溴-4-己基噻吩已被用于催化聚合过程中。例如,使用赫尔曼催化剂进行脱卤代聚合,可以产生高分子量和高寡聚度的聚(3-己基噻吩),几乎可以获得定量收率 (Wang et al., 2010)。
烷基噻吩的合成
2-溴-4-己基噻吩在各种烷基噻吩的合成中发挥作用。已开发出一种合成这些化合物的方法,产率很高。该过程涉及烷基噻吩的区域选择性锂化,然后用溴熄灭 (El-Shehawy et al., 2010)。
聚(3-己基噻吩)的官能化
通过涉及2-溴-4-己基噻吩的过程,可以实现商业可得的聚(3-己基噻吩) (P3HT)的官能化。这包括溴化、锂-溴交换,以及与各种亲电试剂的结合,导致具有各种官能基的衍生物 (Koo等,2014)。
电子性能调控
研究表明,2-溴-4-己基噻吩衍生物可用于调节共轭噻吩的电子性能。这涉及各种合成途径和对噻吩环上取代物的电子效应进行分析 (Gohier et al., 2013)。
光伏应用
2-溴-4-己基噻吩在制备光伏应用材料中具有重要意义。例如,使用该化合物合成光交联聚噻吩已被证明可以提高有机光伏器件的性能和稳定性 (Kim et al., 2009)。
安全和危害
2-Bromo-4-hexylthiophene is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
作用机制
Target of Action
2-Bromo-4-hexylthiophene is primarily used in the formation of π-conjugated conductive polymers . These polymers are the primary targets of the compound and play a crucial role in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mode of Action
The compound interacts with its targets through a process known as Grignard metathesis (GRIM) polymerization . This interaction results in the formation of bromo terminate polymers .
Biochemical Pathways
The affected pathway is the polymerization process, specifically the GRIM polymerization . The downstream effects include the formation of conductive polymers that are used in the fabrication of OFETs and OPVs .
Result of Action
The molecular effect of the action of 2-Bromo-4-hexylthiophene is the formation of bromo terminate polymers . On a cellular level, these polymers can be used to construct OFETs and OPVs, which are key components in many electronic devices .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-hexylthiophene are influenced by various environmental factors. These include the temperature and pressure under which the polymerization process occurs, the presence of other reactants, and the specific conditions of the reaction environment. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that low temperatures may be necessary for its stability.
生化分析
Biochemical Properties
2-Bromo-4-hexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of conjugated polymers used in organic electronics. It interacts with various enzymes and proteins, facilitating the formation of polymeric structures. The compound’s bromine atom allows for selective functionalization, making it a valuable building block in organic synthesis. The interactions between 2-Bromo-4-hexylthiophene and biomolecules are primarily based on its ability to undergo electrophilic substitution reactions, which are crucial for the formation of complex organic structures .
Cellular Effects
2-Bromo-4-hexylthiophene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For instance, the compound can alter the expression of genes related to oxidative stress and inflammation, leading to changes in cellular metabolism and function . Additionally, 2-Bromo-4-hexylthiophene can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-hexylthiophene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, 2-Bromo-4-hexylthiophene can inhibit the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress in cells . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-hexylthiophene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to 2-Bromo-4-hexylthiophene can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-hexylthiophene vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, 2-Bromo-4-hexylthiophene can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
2-Bromo-4-hexylthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of metabolites that may have different biochemical properties and effects compared to the parent compound . Understanding the metabolic pathways of 2-Bromo-4-hexylthiophene is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-hexylthiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 2-Bromo-4-hexylthiophene within tissues can also influence its overall impact on cellular function and metabolism . Studying the transport and distribution mechanisms of this compound can provide insights into its bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of 2-Bromo-4-hexylthiophene is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it can interact with biomolecules and influence their activity . For example, 2-Bromo-4-hexylthiophene may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and effects.
属性
IUPAC Name |
2-bromo-4-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXKKFNSZQNRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448244 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210705-84-3 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210705-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2-bromo-4-hexylthiophene affect the polymerization of 3-hexylthiophene?
A: 2-bromo-4-hexylthiophene acts as an unwanted monomer during the polymerization of 3-hexylthiophene. While it can be incorporated into the growing polymer chain, its presence leads to two main consequences [, ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



